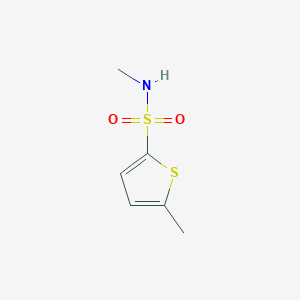

N,5-Dimethylthiophene-2-sulfonamide

Overview

Description

“N,5-Dimethylthiophene-2-sulfonamide” is a chemical compound with the molecular formula C6H9NO2S2 . It has a molecular weight of 191.27 .

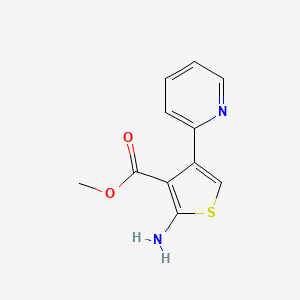

Molecular Structure Analysis

The molecular structure of “N,5-Dimethylthiophene-2-sulfonamide” consists of a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom. This ring is substituted at the 2-position with a sulfonamide group and at the N and 5-positions with methyl groups .Scientific Research Applications

Medicinal Chemistry: Antimicrobial and Anti-inflammatory Applications

N,5-Dimethylthiophene-2-sulfonamide: and its derivatives have been studied for their potential antimicrobial and anti-inflammatory properties . These compounds are part of the thiophene family, which is known for its wide range of therapeutic properties. The sulfonamide group, in particular, is a common feature in many drugs and can contribute to the bioactivity of the molecule.

Material Science: Corrosion Inhibition

In the field of material science, thiophene derivatives, including N,5-Dimethylthiophene-2-sulfonamide , are utilized as corrosion inhibitors . They can form protective layers on metals, preventing oxidative damage and extending the lifespan of various industrial components.

Organic Semiconductors: Electronic Device Applications

Thiophene-based molecules, such as N,5-Dimethylthiophene-2-sulfonamide , play a significant role in the development of organic semiconductors . These compounds are integral in creating advanced materials for organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), contributing to the advancement of flexible and low-cost electronic devices.

Organic Field-Effect Transistors (OFETs): Charge Transport

The thiophene ring system is a key component in the synthesis of materials for OFETs . N,5-Dimethylthiophene-2-sulfonamide could potentially be used to improve charge transport properties in OFETs, enhancing the performance of these devices.

Organic Light-Emitting Diodes (OLEDs): Emission Layer Enhancement

In OLED technology, thiophene derivatives are explored for their ability to improve the emission layer’s performance . N,5-Dimethylthiophene-2-sulfonamide may contribute to the development of more efficient and stable OLEDs with better electron injection and transport mechanisms.

Polymer Synthesis: Building Blocks for Advanced Polymers

Sulfonimidates, which can be derived from thiophene sulfonamides, are used as precursors for polymers . N,5-Dimethylthiophene-2-sulfonamide could serve as a building block in the synthesis of novel polymeric materials with unique properties.

Safety And Hazards

properties

IUPAC Name |

N,5-dimethylthiophene-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2S2/c1-5-3-4-6(10-5)11(8,9)7-2/h3-4,7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYLKCNHZSMYSRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)S(=O)(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40651631 | |

| Record name | N,5-Dimethylthiophene-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40651631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,5-Dimethylthiophene-2-sulfonamide | |

CAS RN |

61714-51-0 | |

| Record name | N,5-Dimethylthiophene-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40651631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

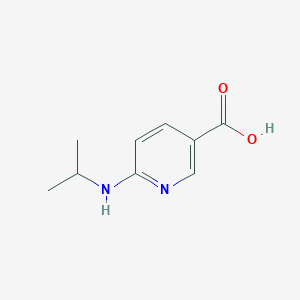

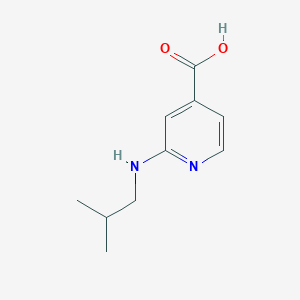

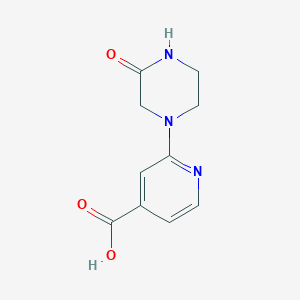

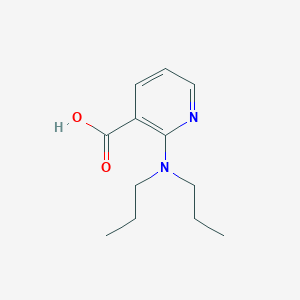

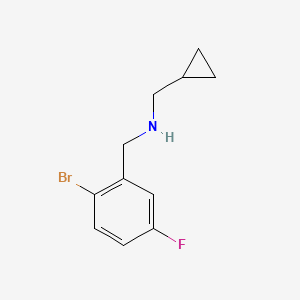

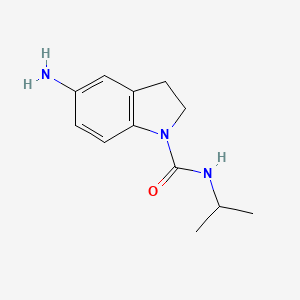

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[2-(Dimethylamino)ethyl]amino}isonicotinic acid](/img/structure/B1385731.png)

![2-[Butyl(methyl)amino]isonicotinic acid](/img/structure/B1385732.png)

![2-[Cyclohexyl(methyl)amino]isonicotinic acid](/img/structure/B1385733.png)

![4-[(Pyridin-2-ylsulfanyl)methyl]aniline](/img/structure/B1385736.png)

![3-[(Tert-butylsulfanyl)methyl]aniline](/img/structure/B1385737.png)

![4-(2-methyl-1H-benzo[d]imidazol-1-yl)benzoic acid](/img/structure/B1385743.png)

![Acetic acid, 2-[[(2-fluorophenyl)methyl]amino]-2-oxo-, ethyl ester](/img/structure/B1385747.png)